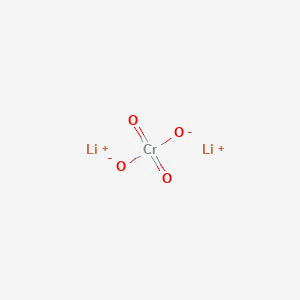
2-Cyclohexene-1-carbonitrile
Übersicht
Beschreibung
2-Cyclohexene-1-carbonitrile, also known as CHC, is a cyclic organic compound with the chemical formula C7H9N. It is a colorless liquid with a faint odor and is widely used in scientific research applications. CHC is a versatile compound that has been used in various fields, including organic chemistry, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of 2-Cyclohexene-1-carbonitrile is not well understood. However, it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. This property of 2-Cyclohexene-1-carbonitrile has been exploited in the synthesis of various compounds, such as amino acids and peptides.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Cyclohexene-1-carbonitrile have not been extensively studied. However, it has been reported to exhibit cytotoxicity against various cancer cell lines. 2-Cyclohexene-1-carbonitrile has also been reported to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Cyclohexene-1-carbonitrile in lab experiments include its high reactivity, versatility, and ease of synthesis. 2-Cyclohexene-1-carbonitrile is also relatively inexpensive and readily available. However, the limitations of using 2-Cyclohexene-1-carbonitrile include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 2-Cyclohexene-1-carbonitrile in scientific research. One potential direction is the development of new synthetic methodologies using 2-Cyclohexene-1-carbonitrile as a building block. Another potential direction is the exploration of the therapeutic potential of 2-Cyclohexene-1-carbonitrile and its derivatives. Finally, the use of 2-Cyclohexene-1-carbonitrile in material science and nanotechnology is an area of growing interest.
Conclusion:
In conclusion, 2-Cyclohexene-1-carbonitrile is a versatile compound that has been widely used in scientific research applications. Its unique chemical properties make it a valuable building block for the synthesis of various compounds, and its potential therapeutic applications make it an attractive target for drug development. However, the potential toxicity of 2-Cyclohexene-1-carbonitrile highlights the need for careful handling and disposal in lab experiments.
Synthesemethoden
The synthesis of 2-Cyclohexene-1-carbonitrile involves the reaction of cyclohexene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes hydrolysis to yield 2-Cyclohexene-1-carbonitrile. The yield of 2-Cyclohexene-1-carbonitrile can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexene-1-carbonitrile has been widely used in scientific research applications due to its unique chemical properties. It is a versatile compound that has been used in organic chemistry as a building block for the synthesis of various compounds, such as amino acids, peptides, and heterocyclic compounds. 2-Cyclohexene-1-carbonitrile has also been used in medicinal chemistry as a starting material for the synthesis of drugs with potential therapeutic applications.
Eigenschaften
IUPAC Name |
cyclohex-2-ene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQBSKNMMFNYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926753 | |
| Record name | Cyclohex-2-ene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexene-1-carbonitrile | |
CAS RN |
13048-17-4 | |
| Record name | 2-Cyclohexene-1-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohex-2-ene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)
